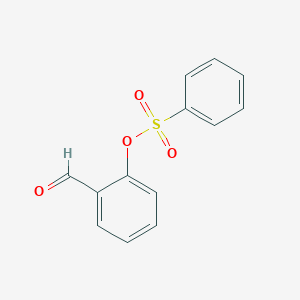

2-Formylphenyl benzenesulfonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Formylphenyl benzenesulfonate is an organic compound with the molecular formula C13H10O4S and a molecular weight of 262.28 g/mol It is characterized by the presence of a formyl group (–CHO) attached to a phenyl ring, which is further connected to a benzenesulfonate group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-Formylphenyl benzenesulfonate can be synthesized through the reaction of salicylaldehyde with benzenesulfonyl chloride in the presence of a base such as pyridine . The reaction typically proceeds under mild conditions, resulting in the formation of the desired product with good yield. Another method involves the use of N-fluorobenzenesulfonimide (NFSI) and catalytic potassium fluoride (KF) to convert phenols into their corresponding benzenesulfonate esters .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, temperature control, and purification techniques are crucial factors in the industrial synthesis of this compound.

Análisis De Reacciones Químicas

Types of Reactions

2-Formylphenyl benzenesulfonate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to an alcohol.

Substitution: The sulfonate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can react with the sulfonate group under basic conditions.

Major Products Formed

Oxidation: 2-Formylbenzoic acid.

Reduction: 2-Hydroxymethylphenyl benzenesulfonate.

Substitution: Various substituted phenyl benzenesulfonates depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of various derivatives. The reactivity of the formyl group enables it to participate in numerous organic reactions, such as:

- Condensation Reactions : The aldehyde can undergo condensation with amines to form imines or with alcohols to yield acetals.

- Nucleophilic Additions : The electrophilic nature of the carbonyl carbon allows nucleophiles to add to the carbonyl group, facilitating the formation of complex molecules.

Synthetic Pathways

A common synthetic route for 2-formylphenyl benzenesulfonate involves treating salicylaldehyde with benzenesulfonyl chloride under controlled conditions. This method emphasizes the importance of optimizing reaction parameters to achieve high yields and purity .

Medicinal Chemistry

Recent studies have highlighted the potential biological activities of derivatives of this compound. Notably, these compounds have shown promise in anti-inflammatory and anti-diabetic contexts.

- Enzyme Inhibition : Certain synthesized sulfonates exhibit inhibitory effects on enzymes related to diabetes and inflammation. For example, molecular docking studies have suggested that modifications to the core structure could enhance binding affinity to specific metabolic enzymes .

- Pharmacological Applications : Sulfonamide derivatives, including those related to this compound, are recognized for their antibacterial, antitumor, and anti-carbonic anhydrase activities. They have been utilized in clinical settings for treating bacterial infections and other diseases .

Case Study 1: Synthesis and Activity of N-Benzylidenesulfonohydrazide Derivatives

A series of novel N-benzylidenesulfonohydrazide compounds were synthesized from hydroxybenzaldehydes and characterized for their inhibitory activity against specific enzymes involved in bacterial cell wall synthesis (MurC). The study demonstrated that structural modifications could significantly influence biological activity, suggesting pathways for developing new antibacterial agents .

Case Study 2: In Silico Studies on Cytotoxic Activities

Research focused on hybrid molecules containing hydrazone and sulfonate moieties revealed promising cytotoxic activities against various cancer cell lines. The study highlighted how structural variations could lead to enhanced efficacy against targeted biological processes .

Mecanismo De Acción

The mechanism of action of 2-formylphenyl benzenesulfonate involves its reactivity due to the presence of both the formyl and sulfonate groups. The formyl group can undergo nucleophilic addition reactions, while the sulfonate group can participate in nucleophilic substitution reactions. These reactive sites make the compound versatile in various chemical transformations.

Comparación Con Compuestos Similares

Similar Compounds

Salicylaldehyde: Similar structure but lacks the sulfonate group.

Benzaldehyde: Contains a formyl group but lacks the phenyl benzenesulfonate structure.

Benzenesulfonyl chloride: Contains the sulfonate group but lacks the formyl group.

Uniqueness

2-Formylphenyl benzenesulfonate is unique due to the combination of the formyl and sulfonate groups in a single molecule. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable compound in synthetic organic chemistry.

Actividad Biológica

2-Formylphenyl benzenesulfonate is an organic compound that has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. This article synthesizes current research findings regarding the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound consists of a formyl group attached to a phenyl ring, which is further substituted with a benzenesulfonate moiety. Its molecular formula is C13H11O4S. The presence of both the formyl and sulfonate groups enhances its reactivity and solubility, making it suitable for various biochemical applications.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in critical biochemical pathways. For example, it can inhibit decaprenylphosphoryl-β-D-ribose 2’-epimerase (DprE1), an enzyme crucial for the biosynthesis of arabinans in the cell walls of Mycobacterium tuberculosis . This inhibition occurs through the formation of hydrogen bonds with key active site residues.

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections .

- Anticancer Properties : The compound has also been evaluated for its antiproliferative effects on cancer cell lines. For instance, derivatives have shown promising results against prostate cancer (PC-3) and breast cancer (BT474) cell lines, with some compounds exhibiting GI50 values below 20 μM .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its derivatives:

- Enzyme Inhibition Studies : A study published in Scientific Reports reported that certain derivatives inhibited DprE1 with a minimum inhibitory concentration (MIC) as low as 1.56 µg/mL. This suggests high potency against tuberculosis-related pathogens.

- Anticancer Evaluation : In a study focused on antiproliferative effects, compounds derived from this compound were synthesized and tested against various carcinoma cell lines. Notably, compounds showed significant activity, indicating their potential as lead compounds for cancer therapy .

- Anti-inflammatory Activity : Recent investigations highlighted the anti-inflammatory properties of this compound derivatives, suggesting their role in managing inflammation-related diseases .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

(2-formylphenyl) benzenesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O4S/c14-10-11-6-4-5-9-13(11)17-18(15,16)12-7-2-1-3-8-12/h1-10H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSTLLZDOQOCIQF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.